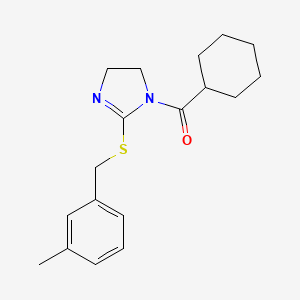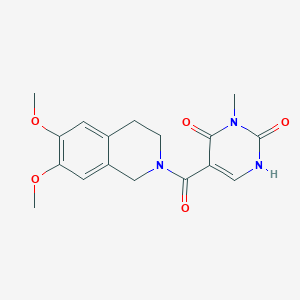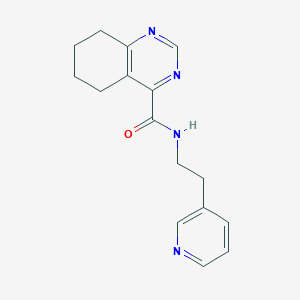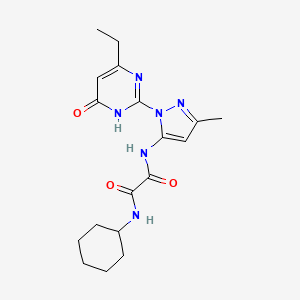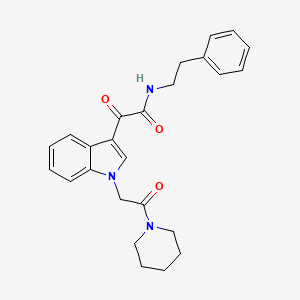![molecular formula C21H25N3O5S B2837005 N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide CAS No. 922103-43-3](/img/structure/B2837005.png)
N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Hemolytic Agents
Compounds with complex structures, including sulfamoyl and acetamide groups, have been synthesized and evaluated for their antimicrobial and hemolytic activities. For example, derivatives of N-substituted acetamides have shown activity against microbial species, suggesting that similar compounds could potentially serve as leads for the development of new antimicrobial agents. Their hemolytic activity assessments also provide crucial information for evaluating their safety profile as drug candidates (Rehman et al., 2016).
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from derivatives with acetamide linkages have demonstrated significant antioxidant activity. The study of these complexes, involving metals like Co(II) and Cu(II), could offer insights into the design of antioxidant compounds, potentially useful in mitigating oxidative stress-related diseases (Chkirate et al., 2019).
Antimalarial and COVID-19 Applications
Research into sulfonamide derivatives, including those with complex heterocyclic structures, has identified compounds with potent antimalarial activity. Some of these compounds have also been evaluated for potential activity against COVID-19, highlighting the versatility of these molecules in drug discovery for infectious diseases (Fahim & Ismael, 2021).
Antimicrobial Agents Development
The synthesis of thiazolidin-4-one derivatives has led to compounds with potential antimicrobial activity, emphasizing the role of structured organic compounds in developing new therapies against bacterial and fungal infections (Baviskar et al., 2013).
Glutaminase Inhibitors for Cancer Therapy
Benzothiazole and thiadiazole derivatives, including those with acetamide functionalities, have been explored as glutaminase inhibitors, a promising approach in cancer therapy. These compounds aim to target the metabolism of cancer cells, potentially leading to the development of novel anticancer drugs (Shukla et al., 2012).
properties
IUPAC Name |
N-[4-[(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-5-24-18-12-16(8-11-19(18)29-13-21(3,4)20(24)26)23-30(27,28)17-9-6-15(7-10-17)22-14(2)25/h6-12,23H,5,13H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFECTDLBWUIFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
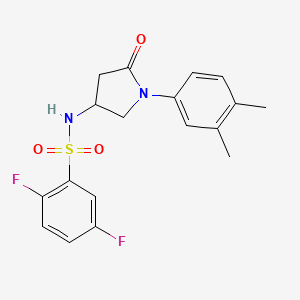
![N-(4-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2836926.png)


